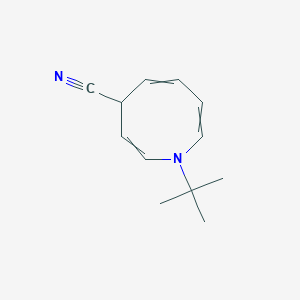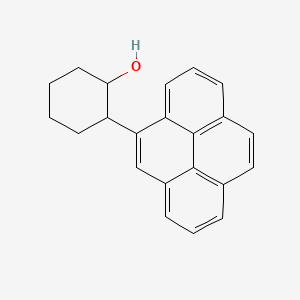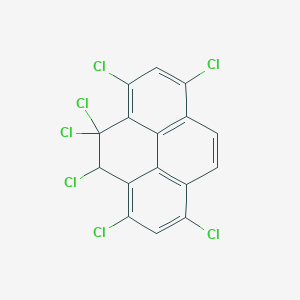
N,N,N-Trimethylpentadecan-1-aminium thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethylpentadecan-1-aminium thiocyanate is a chemical compound with the molecular formula C18H40N2S. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethylpentadecan-1-aminium thiocyanate typically involves the quaternization of pentadecan-1-amine with methyl iodide, followed by the reaction with thiocyanate salts. The reaction conditions usually require an organic solvent such as acetonitrile or ethanol and are carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trimethylpentadecan-1-aminium thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the thiocyanate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides, hydroxides, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with halides can produce halogenated derivatives, while oxidation can lead to the formation of sulfoxides or sulfones.
Applications De Recherche Scientifique
N,N,N-Trimethylpentadecan-1-aminium thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of membrane proteins and ion channels due to its ability to interact with lipid bilayers.
Industry: The compound is used in the formulation of surfactants and detergents, providing improved cleaning and emulsifying properties.
Mécanisme D'action
The mechanism by which N,N,N-Trimethylpentadecan-1-aminium thiocyanate exerts its effects involves its interaction with biological membranes and proteins. The positively charged ammonium group allows it to bind to negatively charged sites on proteins and membranes, altering their structure and function. This interaction can affect ion transport, enzyme activity, and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N-Trimethyl-1-hexadecanaminium: Similar in structure but with a longer alkyl chain.
N,N,N-Trimethyl-1-dodecanaminium: Similar in structure but with a shorter alkyl chain.
Cetyltrimethylammonium bromide: A commonly used surfactant with similar properties.
Uniqueness
N,N,N-Trimethylpentadecan-1-aminium thiocyanate is unique due to its specific alkyl chain length and the presence of the thiocyanate group. This combination provides distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
112362-99-9 |
|---|---|
Formule moléculaire |
C19H40N2S |
Poids moléculaire |
328.6 g/mol |
Nom IUPAC |
trimethyl(pentadecyl)azanium;thiocyanate |
InChI |
InChI=1S/C18H40N.CHNS/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2,3)4;2-1-3/h5-18H2,1-4H3;3H/q+1;/p-1 |
Clé InChI |
DBQOAKFRXDXEJP-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCC[N+](C)(C)C.C(#N)[S-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7,8,9-Tetramethylidene-2-azabicyclo[3.2.2]nonan-3-one](/img/structure/B14318654.png)

![N~1~,N~1'~-[Methylenedi(4,1-phenylene)]bis(N~4~-phenylbut-2-enediamide)](/img/structure/B14318656.png)
![3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide](/img/structure/B14318667.png)


![Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane](/img/structure/B14318688.png)
mercury](/img/structure/B14318694.png)



![Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B14318710.png)

![Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate](/img/structure/B14318717.png)
